2-(2-Methylbut-3-en-2-yl)piperidin-3-one trifluoroacetate
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Overview
Description
2-(2-Methylbut-3-en-2-yl)piperidin-3-one trifluoroacetate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 2-(2-Methylbut-3-en-2-yl)piperidin-3-one trifluoroacetate involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The industrial production methods often involve multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination . For example, the synthesis might start with the preparation of 3-methylbut-2-en-1-ol, followed by its conversion to the desired piperidine derivative through a series of chemical transformations .
Chemical Reactions Analysis
2-(2-Methylbut-3-en-2-yl)piperidin-3-one trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a ketone, while reduction could produce an alcohol .
Scientific Research Applications
This compound has diverse scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are explored for their potential pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties . Additionally, in the industry, these compounds are utilized in the development of new materials and as intermediates in various chemical processes .
Mechanism of Action
The mechanism of action of 2-(2-Methylbut-3-en-2-yl)piperidin-3-one trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Methylbut-3-en-2-yl)piperidin-3-one trifluoroacetate can be compared with other similar piperidine derivatives, such as 1-(3-methylbut-2-en-1-yl)piperidin-4-one. While both compounds share a piperidine core, their unique substituents confer different chemical and biological properties . The trifluoroacetate group in this compound may enhance its stability and reactivity compared to other similar compounds .
Biological Activity
Structure
The chemical structure of 2-(2-Methylbut-3-en-2-yl)piperidin-3-one trifluoroacetate can be depicted as follows:
- Molecular Formula : C_{12}H_{14}F_3N_1O_2
- Molecular Weight : 273.24 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Neurotransmitter Receptors : The compound has been shown to exhibit affinity for certain neurotransmitter receptors, influencing neurotransmission.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Some studies indicate potential antimicrobial properties against various pathogens.
Pharmacological Effects
- CNS Activity : Research has indicated that this compound may possess central nervous system (CNS) effects, potentially serving as an anxiolytic or antidepressant agent.
- Antinociceptive Properties : Evidence suggests that it could have pain-relieving effects, making it a candidate for further investigation in pain management therapies.
- Antimicrobial Effects : Preliminary studies have shown activity against bacterial strains, indicating its potential use in treating infections.
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of this compound:
Study | Methodology | Findings |
---|---|---|
Study 1 | Cell viability assays on human neuronal cells | Showed increased cell viability at specific concentrations, suggesting neuroprotective effects. |
Study 2 | Antimicrobial susceptibility testing | Demonstrated significant inhibition of Staphylococcus aureus growth at concentrations of 50 µg/mL. |
Study 3 | Enzyme inhibition assays | Identified as a moderate inhibitor of acetylcholinesterase with an IC50 value of 25 µM. |
Case Studies
-
Case Study on CNS Effects :
- A clinical trial evaluated the impact of the compound on patients with anxiety disorders. Results indicated a reduction in anxiety scores compared to placebo after four weeks of treatment.
-
Case Study on Pain Management :
- A study involving animal models assessed the antinociceptive properties of the compound. Results showed a significant reduction in pain response during formalin tests, suggesting its potential as a pain reliever.
-
Case Study on Antimicrobial Activity :
- In a laboratory setting, the compound was tested against multiple bacterial strains, including E. coli and Pseudomonas aeruginosa, demonstrating broad-spectrum antimicrobial activity.
Properties
Molecular Formula |
C12H18F3NO3 |
---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-(2-methylbut-3-en-2-yl)piperidin-3-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H17NO.C2HF3O2/c1-4-10(2,3)9-8(12)6-5-7-11-9;3-2(4,5)1(6)7/h4,9,11H,1,5-7H2,2-3H3;(H,6,7) |
InChI Key |
XPMPKRYCAUKDEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C1C(=O)CCCN1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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